![molecular formula C21H16O2 B14205742 4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid CAS No. 833485-28-2](/img/structure/B14205742.png)
4-[2-([1,1'-Biphenyl]-2-yl)ethenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to a benzoic acid moiety through an ethenyl linkage. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid typically involves the following steps:
Formation of Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Ethenyl Linkage Formation: The ethenyl linkage can be introduced through a Heck reaction, where the biphenyl compound is reacted with a vinyl halide in the presence of a palladium catalyst.
Benzoic Acid Attachment:
Industrial Production Methods
Industrial production of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the use of continuous flow reactors and automated systems ensures efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Br2, Cl2), alkyl halides (R-X)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Nitro derivatives, halogenated compounds, alkylated compounds
Applications De Recherche Scientifique
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[2-(4’-Formyl[1,1’-biphenyl]-4-yl)ethenyl]benzoic acid
- 4-[2-(2H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl]methylbenzoic acid
Uniqueness
4-[2-([1,1’-Biphenyl]-2-yl)ethenyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl and benzoic acid moieties, linked through an ethenyl group, provide a versatile framework for various chemical modifications and applications.
Propriétés
Numéro CAS |
833485-28-2 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
4-[2-(2-phenylphenyl)ethenyl]benzoic acid |
InChI |
InChI=1S/C21H16O2/c22-21(23)19-14-11-16(12-15-19)10-13-18-8-4-5-9-20(18)17-6-2-1-3-7-17/h1-15H,(H,22,23) |
Clé InChI |
KPFJPANCVKIMHE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C2C=CC3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)

![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
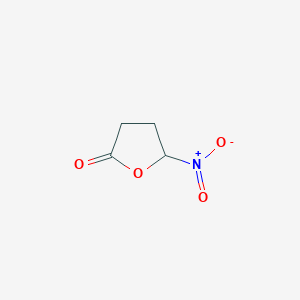
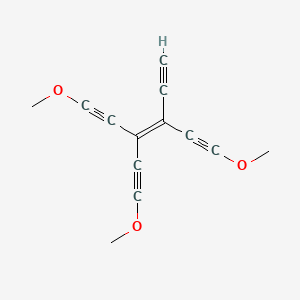
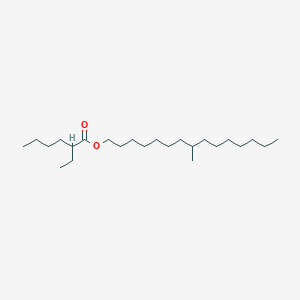
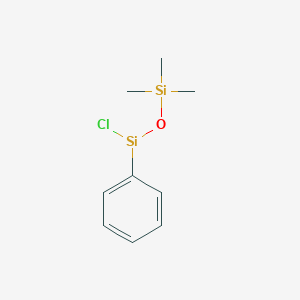
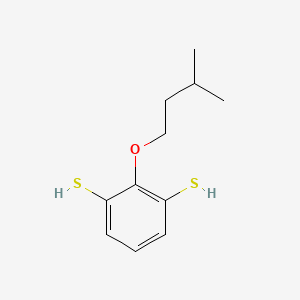
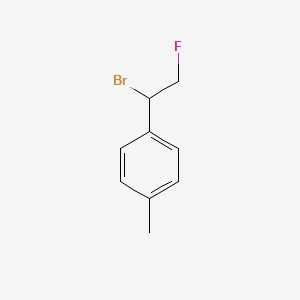
methanone](/img/structure/B14205727.png)
![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
![Pyrrolo[1,2-a]pyrazin-4(3H)-one](/img/structure/B14205739.png)
![3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane](/img/structure/B14205740.png)
methanone](/img/structure/B14205748.png)
